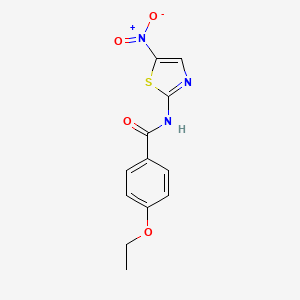
4-Ethoxy-N-(5-nitrothiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MID-1 is a chemical compound known for its role as an inhibitor of the interaction between Mitsugumin 53 and Insulin Receptor Substrate-1. This interaction disruption leads to elevated levels of Insulin Receptor Substrate-1 expression and increased insulin signaling and glucose uptake in skeletal muscle .
準備方法
合成経路と反応条件: MID-1 の合成には、中間体の調製とそれに続く制御された条件下での反応を含む、いくつかのステップが含まれます。
工業生産方法: MID-1 の工業生産は、高純度と高収率を確保するために、厳格な条件下で行われます。 このプロセスには、大規模合成と、調製用クロマトグラフィーなどの精製技術が含まれます .
化学反応の分析
反応の種類: MID-1 は、以下の化学反応を含め、さまざまな化学反応を起こします。
酸化: MID-1 は、特定の条件下で酸化されて酸化誘導体になります。
還元: 還元反応により、MID-1 は還元型に変換されます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。
主要な生成物: これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化により酸化誘導体が得られる一方、還元により MID-1 の還元型が生成されます .
4. 科学研究における用途
MID-1 は、以下のものを含め、さまざまな科学研究において広く使用されています。
化学: さまざまな化学反応や研究で試薬として使用されます。
生物学: ミツグミン 53 とインスリン受容体基質-1 の相互作用を阻害する役割を調べられており、インスリンシグナル伝達を促進します。
医学: インスリンシグナル伝達とグルコース取り込みに関連する状態における潜在的な治療的用途が検討されています。
科学的研究の応用
MID-1 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Investigated for its role in disrupting the interaction between Mitsugumin 53 and Insulin Receptor Substrate-1, leading to increased insulin signaling.
Medicine: Explored for potential therapeutic applications in conditions related to insulin signaling and glucose uptake.
Industry: Utilized in the development of new chemical processes and products
作用機序
MID-1 は、ミツグミン 53 とインスリン受容体基質-1 の間の分子会合を阻害することで効果を発揮します。この阻害により、ミツグミン 53 によって誘導されるインスリン受容体基質-1 のユビキチン化と分解が阻止され、インスリン受容体基質-1 の発現量が上昇します。 インスリン受容体基質-1 のレベルの上昇により、骨格筋におけるインスリンシグナル伝達とグルコース取り込みが強化されます .
類似化合物:
ピクロポドフィリン: インスリン様成長因子 1 受容体の別の阻害剤であり、インスリンシグナル伝達に類似の効果があります。
PQ401: インスリン様成長因子 1 受容体ドメインの自己リン酸化を抑制します。
独自性: MID-1 は、ミツグミン 53 とインスリン受容体基質-1 の相互作用を特異的に阻害し、インスリンシグナル伝達とグルコース取り込みに異なる効果をもたらす点でユニークです。 この特異性により、インスリンシグナル伝達経路に焦点を当てた研究において貴重なツールとなっています .
類似化合物との比較
Picropodophyllin: Another inhibitor of Insulin-like Growth Factor 1 Receptor with similar effects on insulin signaling.
PQ401: Suppresses autophosphorylation of Insulin-like Growth Factor 1 Receptor domain.
MSDC 0160: A prototype modulating insulin sensitizer used in trials for Type 2 Diabetes and Alzheimer’s Disease
Uniqueness: MID-1 is unique in its specific disruption of the Mitsugumin 53 and Insulin Receptor Substrate-1 interaction, leading to distinct effects on insulin signaling and glucose uptake. This specificity makes it a valuable tool in research focused on insulin signaling pathways .
生物活性
4-Ethoxy-N-(5-nitrothiazol-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables that summarize significant results.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Similar compounds, particularly those containing thiazole rings, have been shown to exhibit a range of biological effects through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, similar to other nitrothiazole derivatives that target pyruvate:ferredoxin oxidoreductase (PFOR) in anaerobic organisms .
- Antimicrobial Activity : Thiazole derivatives are known for their broad-spectrum antimicrobial properties, affecting both bacterial and protozoal pathogens .
- Cytotoxic Effects : The compound may induce apoptosis in cancer cells through various signaling pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial : Effective against a variety of microorganisms, including Helicobacter pylori and Clostridium difficile.
- Antitumor : Demonstrated cytotoxicity against various cancer cell lines.
- Anti-inflammatory : Potential to modulate inflammatory responses.
Table 1: Summary of Biological Activities
| Activity Type | Target Organisms/Cells | Observations |
|---|---|---|
| Antimicrobial | H. pylori, C. difficile | Significant growth inhibition observed |
| Antitumor | Various cancer cell lines | Induced apoptosis in treated cells |
| Anti-inflammatory | In vitro models | Reduced pro-inflammatory cytokine levels |
Case Studies
Several studies have explored the efficacy of this compound:
- Antimicrobial Efficacy Study :
-
Cytotoxicity Assessment :
- In vitro assays demonstrated that the compound induced cell death in human cancer cell lines at concentrations as low as 10μM.
- Mechanistic studies suggested involvement of caspase activation pathways leading to apoptosis.
-
Inflammation Modulation :
- Research highlighted the compound's ability to downregulate TNF-alpha and IL-6 in macrophage models, suggesting potential therapeutic applications in inflammatory diseases.
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other thiazole derivatives:
Table 2: Comparison with Related Compounds
| Compound Name | Antimicrobial Activity | Antitumor Activity | Mechanism of Action |
|---|---|---|---|
| This compound | High | Moderate | Enzyme inhibition, apoptosis induction |
| Nitazoxanide | Very High | Low | PFOR inhibition |
| 2-Amino-5-nitrothiazole | Moderate | High | Reactive oxygen species generation |
特性
IUPAC Name |
4-ethoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4S/c1-2-19-9-5-3-8(4-6-9)11(16)14-12-13-7-10(20-12)15(17)18/h3-7H,2H2,1H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMDLIMGAGZHZSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














